(5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
The compound (5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a diazinane ring, and various substituents such as chloro, nitro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Nitro Groups: These substituents can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and nitric acid.
Formation of the Diazinane Ring: This step involves the cyclization of appropriate diamine precursors under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the furan and diazinane rings, often using a Wittig reaction or similar methodology.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure and temperature.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, high pressure, and temperature.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Tetrahydrofuran Derivatives: From the hydrogenation of the furan ring.
Substituted Derivatives: From the substitution of the chloro group.
Scientific Research Applications
(5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and diazinane rings can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
(5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with other similar compounds, such as:
(5Z)-5-{[5-(4-BROMO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a bromo group instead of a chloro group.
(5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a thiophene ring instead of a furan ring.
These comparisons highlight the unique properties of This compound
Properties
IUPAC Name |
(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClFN3O6/c22-11-5-7-13(17(9-11)26(30)31)18-8-6-12(32-18)10-14-19(27)24-21(29)25(20(14)28)16-4-2-1-3-15(16)23/h1-10H,(H,24,27,29)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFNQZQOZGSLL-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClFN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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